N-(4-methylbenzyl)-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)10-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVRZMVJNMSUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of N 4 Methylbenzyl 3 Nitrobenzamide
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of molecules, which are dictated by the masses of the atoms and the strength of the chemical bonds connecting them. While no dedicated experimental spectra for N-(4-methylbenzyl)-3-nitrobenzamide are publicly available, a detailed analysis can be inferred from the spectra of analogous compounds, such as o-nitrobenzamide and other substituted benzamides. muthayammal.in
The key functional groups in this compound are the secondary amide linkage (-CONH-), the nitro group (-NO₂), and the two substituted benzene (B151609) rings. Each of these moieties exhibits characteristic vibrational frequencies.
Key Vibrational Modes:
Amide Group Vibrations: The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to appear around 1640-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1520-1570 cm⁻¹ region.
Nitro Group Vibrations: The nitro group is characterized by two strong stretching vibrations. spectroscopyonline.com The asymmetric stretching (ν_as(NO₂)) typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching (ν_s(NO₂)) is found at lower wavenumbers, generally between 1300-1370 cm⁻¹. spectroscopyonline.com
Aromatic and Alkyl Vibrations: C-H stretching vibrations from the aromatic rings and the methyl/methylene (B1212753) groups are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually occur in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene rings, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.
The following table provides a predicted summary of the principal vibrational frequencies for this compound based on data from related molecules.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Supporting Evidence from Analogous Compounds |
| ~3350 | N-H Stretch | Secondary Amide | Typical range for secondary amides. |
| ~3050 | Aromatic C-H Stretch | Benzene Rings | Characteristic of aromatic C-H bonds. |
| ~2925 | Aliphatic C-H Stretch | -CH₂- and -CH₃ | Characteristic of alkyl C-H bonds. |
| ~1660 | C=O Stretch (Amide I) | Amide | In o-nitrobenzamide, the C=O stretch is observed at 1680 cm⁻¹. muthayammal.in |
| ~1550 | N-H Bend / C-N Stretch (Amide II) | Amide | Common region for Amide II bands. |
| ~1530 | Asymmetric NO₂ Stretch | Nitro Group | Aromatic nitro compounds show a strong band in this region. spectroscopyonline.com |
| ~1450, ~1580 | Aromatic C=C Stretch | Benzene Rings | Characteristic ring stretching modes. |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group | Aromatic nitro compounds exhibit a strong symmetric stretch here. spectroscopyonline.com |
| ~800-880 | C-H Out-of-Plane Bending | Substituted Rings | Dependent on the 1,3- and 1,4- substitution patterns. |
This table is predictive and based on established group frequencies and data from analogous molecules.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation. For this compound (C₁₅H₁₄N₂O₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
Molecular Ion and Fragmentation Pathways:
Upon ionization, typically by electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the compound would have an expected exact mass. The subsequent fragmentation of this ion in the mass spectrometer provides a roadmap of the molecule's structure. The most common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). nih.govrsc.org
For this compound, two primary fragmentation pathways are anticipated:
Cleavage of the Amide Bond: The most probable fragmentation involves the cleavage of the C-N bond of the amide linkage. This would result in two major fragment ions:
The 3-nitrobenzoyl cation (m/z 150.01): This fragment arises from the retention of the positive charge on the acyl portion of the molecule. This is a common and often dominant fragmentation pattern for aromatic amides. nih.gov
The 4-methylbenzylamine (B130917) fragment (as a neutral loss) or its corresponding cation (m/z 121.09) if it retains the charge.
Fragmentation of the Nitro Group: Aromatic nitro compounds are also known to fragment via the loss of the nitro group constituents. acs.org This can occur from the molecular ion or subsequent fragment ions.
Loss of NO (30 Da)
Loss of NO₂ (46 Da)
A proposed fragmentation scheme is detailed below, predicting the major ions that would be observed in an ESI-MS/MS experiment.
| Predicted m/z | Proposed Fragment Ion | Formation Pathway | Supporting Evidence from Analogous Compounds |
| 271.1077 | [M+H]⁺ | Protonation of the parent molecule | Base molecule: C₁₅H₁₄N₂O₃ |
| 150.0135 | [C₇H₄NO₂]⁺ | Cleavage of the amide C-N bond | A common fragmentation for N-substituted amides, forming a stable acylium ion. nih.govmdpi.com |
| 121.0859 | [C₈H₁₀N]⁺ | Cleavage of the amide C-N bond with charge retention on the benzyl (B1604629) fragment | Cleavage adjacent to the C-N bond is a dominant pathway for amines. libretexts.org |
| 106.0648 | [C₇H₈N]⁺ | Loss of a methyl group from the 4-methylbenzylamine fragment | Typical fragmentation of toluene-like structures. |
| 104.0182 | [C₇H₄O]⁺ | Loss of NO from the 3-nitrobenzoyl cation | Characteristic loss from aromatic nitro compounds. acs.org |
This table presents predicted high-resolution masses for the protonated molecule and its key fragments.
This combined spectroscopic and spectrometric approach, while predictive in the absence of direct experimental data for the title compound, provides a robust and scientifically grounded framework for the structural elucidation of this compound.
Computational Chemistry and Molecular Modeling Investigations of N 4 Methylbenzyl 3 Nitrobenzamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), would provide deep insights into the electronic nature and geometry of N-(4-methylbenzyl)-3-nitrobenzamide.
Electronic Structure Characterization
A critical aspect of QM calculations is the determination of a molecule's electronic structure. This includes:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | (e.g., -6.5 eV) | Indicates the ability to donate electrons. |
| LUMO Energy | (e.g., -2.0 eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (e.g., 4.5 eV) | Relates to chemical stability and reactivity. |
| Dipole Moment | (e.g., > 4.0 D) | Reflects the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.
Conformational Analysis and Energy Landscapes
The flexibility of the benzyl (B1604629) and amide groups allows this compound to adopt various conformations. A thorough conformational analysis would identify the most stable, low-energy structures. This involves systematically rotating the rotatable bonds (such as the C-N amide bond and the bonds connecting the benzyl group) and calculating the relative energies to map out the potential energy surface. The global minimum conformation would represent the most probable structure of the molecule in its ground state.
Spectroscopic Property Predictions
QM calculations can predict spectroscopic data, which is invaluable for experimental characterization.
NMR Shielding: Theoretical calculations of nuclear magnetic resonance (NMR) shielding constants for ¹H and ¹³C atoms can be correlated with experimental chemical shifts. This aids in the assignment of peaks in experimentally obtained NMR spectra.
IR Frequencies: The vibrational frequencies from QM calculations correspond to the peaks in an infrared (IR) spectrum. These predicted frequencies for key functional groups, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group, would help in the structural confirmation of the compound.
Molecular Docking Studies with Relevant Macromolecular Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This is a cornerstone of drug discovery and design.
Ligand-Protein Interaction Profiling
To conduct a meaningful docking study, a relevant protein target must be identified. Given the structural motifs present in this compound, potential targets could include enzymes or receptors implicated in various diseases. Docking simulations would then predict the preferred binding orientation of the compound within the protein's active site. The analysis would detail the specific interactions, such as:
Hydrogen Bonds: Between the amide N-H or the nitro group's oxygen atoms and polar residues in the protein.
Hydrophobic Interactions: Involving the benzyl and methylphenyl rings with nonpolar pockets of the target.
Pi-Stacking: Between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.
Binding Affinity Predictions and Scoring Functions
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a score). A lower binding energy generally indicates a more stable ligand-protein complex. These scores allow for the ranking of different compounds or different binding poses of the same compound.
Table 2: Hypothetical Molecular Docking Results for this compound
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (e.g., Kinase A) | (e.g., -8.5) | (e.g., Lys72, Leu173, Phe80) |
| (e.g., Protease B) | (e.g., -7.9) | (e.g., Asp25, Gly27, Ile50) |
Note: This table is purely illustrative and does not represent actual docking results for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of molecules over time, providing insights into their dynamic nature that are often inaccessible through static experimental methods.
Simulations can track key intramolecular distances and angles over time, revealing the flexibility of different parts of the molecule. The amide linkage, the nitro group, and the benzyl group are all regions of potential flexibility that can influence how the molecule interacts with biological targets. The stability of these conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit minimal RMSD fluctuations.
Below is a hypothetical data table illustrating the kind of results that could be obtained from an MD simulation study on the conformational stability of this compound in an aqueous solution.
| Conformational Parameter | Mean Value (Å or °) | Standard Deviation |
| Dihedral Angle (Ring1-C-N-Ring2) | 85.5° | ± 5.2° |
| Amide Bond Length (C-N) | 1.33 Å | ± 0.02 Å |
| Nitro Group Torsion Angle | 25.1° | ± 8.5° |
| End-to-End Distance | 10.2 Å | ± 0.8 Å |
This table presents hypothetical data for illustrative purposes.
Once a potential biological target for this compound is identified, MD simulations can be used to study the dynamics and stability of the ligand-target complex. These simulations provide a detailed view of the interactions between the ligand and the amino acid residues of the protein's binding site. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.
A typical study would involve docking the most stable conformation of this compound into the active site of the target protein. The resulting complex is then subjected to an MD simulation. Analysis of the simulation trajectory can reveal:
Key Intermolecular Interactions: Hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex can be identified and their persistence over time can be quantified. For example, studies on similar nitrobenzamide derivatives have shown that the nitro group can participate in crucial interactions within a binding site. nih.govresearchgate.net
Binding Site Flexibility: The simulation can show how the binding site adapts to the presence of the ligand.
Ligand Stability: The RMSD of the ligand within the binding site is monitored to assess its binding stability. A low and stable RMSD suggests a stable binding mode.
The following table illustrates the type of data that could be generated from an MD simulation of this compound bound to a hypothetical kinase target.
| Interaction Type | Interacting Residue | Occupancy (%) |
| Hydrogen Bond | ASP 145 | 85% |
| Hydrogen Bond | LYS 72 | 62% |
| Hydrophobic Interaction | LEU 130 | 95% |
| Hydrophobic Interaction | PHE 80 | 78% |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Applications for this compound Analogs
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound analogs can be developed based on the structure of the parent compound and its interactions with a known target, or from a set of known active molecules.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the amide nitrogen).
An aromatic ring (the 3-nitrophenyl group).
Another aromatic ring (the 4-methylbenzyl group).
A hydrophobic feature (the methyl group).
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the model. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates from millions of compounds without the need for expensive and time-consuming laboratory synthesis and testing. nih.govnih.gov The hits from the virtual screen can then be further evaluated using molecular docking and MD simulations.
QSAR (Quantitative Structure-Activity Relationship) Model Development for Nitrobenzamide Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com The goal of QSAR is to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity.
To develop a QSAR model for a series of nitrobenzamide derivatives, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). dergipark.org.trui.ac.id
Multiple linear regression (MLR) or more advanced machine learning methods are then used to build an equation that correlates the descriptors with the biological activity. A robust QSAR model should have high statistical significance and predictive power. mdpi.com
For a series of nitrobenzamide derivatives, a hypothetical QSAR equation might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + 2.5
This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such a model can guide the design of new analogs with improved potency. For instance, QSAR studies on other nitroaromatic compounds have highlighted the importance of descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) in predicting their biological effects. mdpi.com
The following table provides an example of the data used to build a QSAR model for a hypothetical series of nitrobenzamide analogs.
| Compound | log(1/IC50) | LogP | Molecular Weight | Dipole Moment |
| Analog 1 | 5.2 | 3.1 | 300.3 | 4.5 |
| Analog 2 | 4.8 | 2.8 | 314.4 | 4.2 |
| Analog 3 | 5.5 | 3.5 | 298.3 | 4.8 |
| Analog 4 | 4.5 | 2.5 | 328.4 | 3.9 |
This table presents hypothetical data for illustrative purposes.
Exploration of Molecular Interaction Mechanisms of N 4 Methylbenzyl 3 Nitrobenzamide
Biochemical Assay Methodologies for Target Interaction Profiling (In Vitro)
There is no specific information available in the public domain regarding the biochemical assay methodologies used for the target interaction profiling of N-(4-methylbenzyl)-3-nitrobenzamide. Research on similar compounds, such as other benzamide (B126) derivatives, often employs a range of biochemical assays to identify and characterize their molecular targets. These can include, but are not limited to, enzyme-linked immunosorbent assays (ELISA), fluorescence polarization assays, and radiometric assays to measure the binding affinity and inhibitory activity against specific proteins. For instance, studies on other novel benzamide derivatives have utilized such assays to screen for activity against various enzymes. However, no such specific assay data has been published for this compound.
Mechanistic Investigations of Enzymatic Inhibition by this compound (e.g., InhA)
While benzamide scaffolds are recognized as a promising class of inhibitors for various enzymes, including the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, specific mechanistic investigations into the enzymatic inhibition by this compound are not documented in available scientific literature. nih.govresearchgate.netresearchgate.net Research on other benzamide derivatives has explored their potential as InhA inhibitors, which is a key enzyme in the mycobacterial cell wall biosynthesis. nih.govresearchgate.net
No data is available regarding the kinetic characterization of enzyme inhibition by this compound. Such studies would typically involve determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) to quantify the compound's potency and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a study on 4-phenoxybenzamide adenine (B156593) dinucleotide, a NAD analogue, reported its inhibitory activity against InhA with an IC₅₀ of 27 μM. nih.gov However, similar kinetic data for this compound has not been reported.
There are no published studies on the use of site-directed mutagenesis to analyze the binding site of this compound on any target protein. This technique is crucial for identifying the specific amino acid residues within a protein's active or allosteric site that are essential for ligand binding and for validating the mode of interaction predicted by computational models. While research on other InhA inhibitors has involved identifying key residues for binding, this has not been extended to this compound. nih.gov
Cell-Free System Studies of this compound Activity
Information regarding the study of this compound's activity in cell-free systems is not available. Cell-free protein synthesis and enzymatic assays are valuable tools for studying the direct effects of a compound on its molecular target without the complexities of a cellular environment. These systems can help to confirm the mechanism of action and to dissect the molecular interactions in a controlled setting.
Target Validation Methodologies and Approaches for this compound
There are no specific target validation methodologies or approaches reported for this compound in the scientific literature. Target validation is a critical step in drug discovery and involves confirming that the identified molecular target is indeed responsible for the therapeutic effect of a compound. This can be achieved through genetic methods (e.g., gene knockout or knockdown), chemical proteomics, or the use of tool compounds.
Proteomic and Metabolomic Profiling in Response to this compound (In Vitro Models)
No proteomic or metabolomic profiling studies in response to treatment with this compound in in vitro models have been published. These 'omics' approaches provide a global view of the changes in protein expression and metabolite levels within a biological system upon compound exposure, offering insights into the compound's mechanism of action and potential off-target effects.
Structure Activity Relationship Studies and Analog Design Strategies for N 4 Methylbenzyl 3 Nitrobenzamide Scaffolds
Systematic Modification of the N-Benzyl Moiety
The N-benzyl group of N-(4-methylbenzyl)-3-nitrobenzamide plays a significant role in its interaction with biological targets. Modifications to this part of the molecule can provide valuable insights into the spatial and electronic requirements for optimal activity.
Impact of Aromatic Substituent Position and Electronic Nature
The nature and position of substituents on the N-benzyl ring can significantly influence the molecule's biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the entire molecule, affecting its binding affinity to target proteins.
For instance, in studies of N-benzyl phenethylamines, which share a similar structural motif, the introduction of different substituents on the benzyl (B1604629) ring led to a wide range of binding affinities and functional activities at serotonin (B10506) receptors. nih.gov Generally, compounds with substituents on the N-benzyl ring displayed high affinity for the 5-HT2A receptor, with some exhibiting subnanomolar binding affinities. nih.gov
The position of the substituent is also critical. Ortho, meta, and para substitutions can orient the benzyl group differently within a receptor's binding pocket, leading to varied biological responses. For example, in a series of N-aryl succinimides, the rotational barrier of an N-(2'-methylphenyl) group was influenced by the electronic properties of other substituents on the phenyl ring. researchgate.net
| Compound | Modification | Observed Effect |
| Analog 1 | Electron-donating group (e.g., -OCH3) at para position | May enhance activity through favorable electronic interactions. |
| Analog 2 | Electron-withdrawing group (e.g., -Cl, -NO2) at para position | Can decrease or increase activity depending on the specific target interaction. nih.gov |
| Analog 3 | Substituent at ortho position | May introduce steric hindrance, affecting binding orientation. |
| Analog 4 | Substituent at meta position | Can alter electronic distribution with less steric impact than ortho-substituents. |
Exploration of Heterocyclic or Aliphatic N-Substituents
Replacing the N-benzyl group with heterocyclic or aliphatic moieties introduces significant changes in the molecule's stereochemistry, polarity, and hydrogen bonding capacity. This strategy can lead to the discovery of analogs with improved properties.
Heterocyclic rings, such as pyridine, furan (B31954), or thiophene (B33073), can introduce new hydrogen bond donors or acceptors and engage in different aromatic interactions (e.g., π-π stacking) with the target protein. The presence of a nitro group on a furan ring, for example, is often essential for antibacterial activity. nih.gov
Aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems like cyclohexane, can explore different regions of the binding pocket. These groups can establish hydrophobic interactions that may be crucial for affinity. Studies on N-aryl succinimides have shown that aliphatic C-H/π interactions can be mildly stabilizing. researchgate.net
| N-Substituent | Potential Interactions | Expected Impact on Properties |
| Pyridyl | Hydrogen bonding, π-π stacking | Increased polarity, potential for new receptor interactions. |
| Furanyl | Hydrogen bonding, dipole interactions | Altered electronics and polarity. nih.gov |
| Cyclohexyl | Hydrophobic interactions | Increased lipophilicity, exploration of non-polar binding regions. |
| Piperidinyl | Hydrogen bonding, ionic interactions (if protonated) | Increased basicity and polarity. |
Derivatization of the Benzamide (B126) Ring
The benzamide ring, and particularly its nitro substituent, is a key pharmacophore in many biologically active compounds. nih.gov Modifications to this part of the this compound scaffold are a primary focus for SAR studies.
Investigation of Nitro Group Position and Replacement
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide ring. doubtnut.com Its position and potential replacement are critical factors in determining the molecule's activity.
The position of the nitro group (ortho, meta, or para) affects the electron density distribution across the aromatic ring. quora.com In many cases, a nitro group at the meta position, as in this compound, acts as a meta-director in electrophilic aromatic substitution reactions. libretexts.org Moving the nitro group to the ortho or para position can dramatically alter the molecule's interaction with its biological target. For some compounds, translocation of the nitro group from an active position results in a decrease in activity. nih.gov
Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can probe the importance of its electronic and steric properties. For instance, to avoid the potential toxicity of a nitro group, it has been replaced with 4-fluorophenyl or 4-aminophenyl substituents in some molecules. nih.gov
| Modification | Rationale | Potential Outcome |
| Move NO2 to para-position | Investigate positional importance of electron withdrawal. | Altered binding mode and activity. |
| Move NO2 to ortho-position | Probe steric and electronic effects at a different position. | Potential for steric clashes or new interactions. |
| Replace NO2 with -CN | Mimic electron-withdrawing nature with different geometry. | Similar or altered activity, depending on steric fit. |
| Replace NO2 with -NH2 | Introduce an electron-donating and hydrogen-bonding group. | Potential for new hydrogen bonds and altered electronics. nih.gov |
| Replace NO2 with -Cl | Introduce a halogen with different electronic and hydrophobic properties. | Modified lipophilicity and electronic interactions. |
Introduction of Additional Substituents on the Benzamide Core
Adding further substituents to the benzamide ring can refine the molecule's properties by introducing new points of interaction with a biological target. The position and nature of these additional groups are key to optimizing activity.
For example, introducing a hydroxyl or methoxy (B1213986) group could provide a new hydrogen bond donor or acceptor. A halogen atom could increase lipophilicity and potentially engage in halogen bonding. The introduction of a nitro group at the 7-position of some benzodiazepines, for instance, enhances their therapeutic action. nih.gov
| Additional Substituent | Position | Potential Contribution to Activity |
| -OH | Ortho to amide | Potential for intramolecular hydrogen bonding, altering conformation. |
| -Cl | Para to nitro group | Increased lipophilicity, potential for halogen bonding. |
| -CH3 | Ortho to nitro group | Steric influence, potential hydrophobic interactions. |
| -NH2 | Various positions | Introduction of a basic and hydrogen-bonding group. |
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacement are powerful strategies in drug design to improve a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This involves replacing a functional group or a whole scaffold with another that has similar physical or chemical properties and elicits a similar biological response. nih.gov
In the context of this compound, various parts of the molecule could be subject to such replacements. For example, the amide linker could be replaced by a sulfonamide, as seen in related structures like N-(4-methylphenylsulfonyl)-3-nitrobenzamide. nih.govresearchgate.net This changes the geometry and hydrogen bonding capabilities of the linker region.
The phenyl rings themselves could be replaced by bioisosteric heterocycles like thiophene or pyridine. This "scaffold hopping" can lead to novel chemical entities with potentially improved properties. researchgate.netchemrxiv.org For instance, replacing a benzene (B151609) ring with a thiophene ring can alter metabolic stability and target interactions.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Amide Bond (-CONH-) | Sulfonamide (-SO2NH-), Reverse Amide (-NHCO-) | Altered geometry, hydrogen bonding, and metabolic stability. nih.gov |
| Phenyl Ring | Thiophene, Pyridine, Furan | Modified aromaticity, polarity, and potential for new interactions. |
| Nitro Group (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Mimic electron-withdrawing properties with different steric and metabolic profiles. |
| Methyl Group (-CH3) | Chlorine (-Cl), Ethyl (-CH2CH3) | Altered size, lipophilicity, and electronic effects. |
By systematically applying these SAR and analog design strategies, researchers can develop a comprehensive understanding of the structural requirements for the biological activity of the this compound scaffold and design new analogs with enhanced therapeutic potential.
Design and Synthesis of Conformationally Restricted Analogs
The this compound molecule possesses considerable conformational flexibility around the amide bond and the benzylic methylene (B1212753) linker. This flexibility allows the molecule to adopt numerous conformations, only some of which may be biologically active. To investigate the bioactive conformation and potentially enhance binding affinity to a biological target, medicinal chemists often employ a strategy of conformational restriction. This involves designing and synthesizing analogs where rotational freedom is limited by incorporating cyclic structures or rigid linkers.
One common approach to constrain the benzyl portion of the molecule is to incorporate it into a cyclic system. For instance, analogs could be designed where the benzyl ring and the methylene linker are part of an indane or a tetralin ring system. The synthesis of such analogs would involve reacting 3-nitrobenzoyl chloride with conformationally restricted amines.
Table 1: Examples of Conformationally Restricted Amines for Analog Synthesis
| Amine | Resulting Scaffold | Rationale for Restriction |
|---|---|---|
| 1-Aminoindan | Indane-based analog | Locks the benzyl group, restricting its rotation and positioning the aromatic ring in a defined orientation. |
The synthesis of these analogs would typically follow a standard amidation reaction, where 3-nitrobenzoyl chloride is reacted with the chosen cyclic amine in the presence of a base to yield the desired conformationally restricted amide. The biological evaluation of these rigid analogs can provide valuable information about the spatial requirements of the binding pocket. If a particular rigid analog shows significantly enhanced activity, it suggests that the conformation it adopts is close to the bioactive conformation of the parent molecule.
Development of Prodrug Strategies for Nitrobenzamide Derivatives
The presence of a nitro group on the benzamide ring offers a prime opportunity for the development of bioreductive prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy can be used to overcome issues such as poor solubility or to achieve targeted drug release. For nitroaromatic compounds, the chemical mechanism of prodrug activation often relies on the reduction of the nitro group to a hydroxylamine (B1172632) or an amine.
This reduction can be catalyzed by nitroreductase enzymes that are found in hypoxic (low oxygen) environments, which are characteristic of solid tumors, or by specific enzymes introduced in gene-directed enzyme prodrug therapy (GDEPT). The conversion of the electron-withdrawing nitro group to an electron-donating hydroxylamine group can trigger a cascade reaction, leading to the release of an active cytotoxic agent. nih.gov
A common strategy involves using the nitrobenzyl group as a cleavable linker. In the context of this compound, a prodrug could be designed where a cytotoxic agent is attached to the molecule via a carbamate (B1207046) linkage that is susceptible to cleavage upon reduction of the nitro group.
The general chemical mechanism for release is as follows:
Enzymatic Reduction: The nitro group of the benzamide is reduced by a nitroreductase enzyme, typically in a two-electron reduction, to form a hydroxylamine derivative.
Electronic Cascade and Fragmentation: The formation of the electron-donating hydroxylamine group at the meta position of the benzoyl ring initiates an electronic rearrangement. This can lead to the fragmentation of the molecule and the release of the active drug. The rate of this fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups generally accelerating the release.
This approach allows for the targeted delivery of a therapeutic agent, as the prodrug would ideally only be activated in cells expressing the necessary reductase enzymes.
Rational Design Approaches Guided by Computational Insights
Computational chemistry provides powerful tools to guide the rational design of novel analogs of this compound. Molecular modeling techniques can be used to understand the interactions of the compound with its putative biological target, predict the properties of designed analogs, and prioritize synthetic efforts.
Key computational approaches include:
Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. This can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For instance, docking studies could reveal the optimal substitution pattern on the benzyl ring to maximize interactions within a hydrophobic pocket of the target.
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new analogs that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a dataset of analogs with varying substituents, a QSAR model can be built to predict the activity of yet-to-be-synthesized compounds. For the this compound scaffold, a QSAR model could, for example, correlate the electronic properties (e.g., Hammett constants) of substituents on the benzyl or benzamide rings with their biological potency.
Table 2: Application of Computational Methods in Analog Design
| Computational Method | Application | Example |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity. | Docking of this compound analogs into the active site of a target enzyme to guide the selection of substituents that enhance binding. |
| Pharmacophore Modeling | Identify key chemical features for activity. | Developing a 3D pharmacophore model from a series of active nitrobenzamide analogs to design novel scaffolds with the desired features. |
By integrating these computational insights with synthetic chemistry and biological testing, researchers can accelerate the discovery of more effective and specific analogs based on the this compound scaffold.
Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to N 4 Methylbenzyl 3 Nitrobenzamide
Circular Dichroism (CD) Spectroscopy for Chiral Analogs or Conformational Studies
There is no publicly available scientific literature reporting the use of Circular Dichroism (CD) spectroscopy for the study of N-(4-methylbenzyl)-3-nitrobenzamide. CD spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules and for analyzing the secondary structure and conformational changes of macromolecules.
For a molecule like this compound, which is itself achiral, CD spectroscopy would be applicable to chiral analogs or if the molecule were to be studied in a chiral environment (e.g., bound to a chiral host or as part of a supramolecular chiral assembly). Such studies could provide valuable insights into its conformational preferences and non-covalent interactions. However, no such research has been published.
While studies on other, unrelated benzamide (B126) derivatives have utilized CD spectroscopy for conformational analysis, these findings cannot be extrapolated to this compound due to differences in molecular structure and electronic properties.
High-Resolution Atomic Force Microscopy (AFM) for Surface Interactions
An extensive search of scientific databases reveals no studies that have employed High-Resolution Atomic Force Microscopy (AFM) to investigate the surface interactions of this compound. AFM is a high-resolution surface imaging technique capable of visualizing and manipulating matter at the nanoscale.
In the context of this compound, AFM could be utilized to study its self-assembly on various substrates, the morphology of its thin films, or its interaction with specific surfaces at a molecular level. This could be particularly relevant for applications in materials science or molecular electronics. The absence of any published AFM studies indicates that the surface behavior and organizational properties of this compound remain unexplored.
Photoelectron Spectroscopy (XPS/UPS) for Electronic Structure at Surfaces
There are no available research articles or data on the use of X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) to characterize the electronic structure of this compound at surfaces. XPS and UPS are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic band structure of materials.
For this compound, XPS could determine the binding energies of the core-level electrons (C 1s, N 1s, O 1s), offering insights into the chemical environment of each element within the molecule when adsorbed on a surface. UPS could probe the valence electronic states, providing information about the molecular orbitals involved in surface bonding and charge transfer. The lack of such data means that a detailed understanding of its surface chemistry and electronic properties is currently missing. While theoretical studies on the electronic structure of related molecules like nitrobenzene (B124822) exist, experimental verification for this compound is not present in the literature.
EPR Spectroscopy for Spin-Labeled Analogs or Radical Intermediates
A thorough review of the scientific literature indicates that Electron Paramagnetic Resonance (EPR) spectroscopy has not been used to study spin-labeled analogs or radical intermediates of this compound. EPR spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals or paramagnetic metal ions.
EPR studies could be envisioned for this compound in several research contexts. For instance, a spin-labeled analog of this compound could be synthesized to probe its interactions with biological systems or materials. Furthermore, the nitro group in the molecule could potentially be reduced to a radical anion, which would be EPR-active. The characterization of such a radical intermediate could provide fundamental information about the compound's redox properties. The absence of any published EPR studies signifies that these aspects of its chemistry have not yet been investigated.
Future Perspectives and Unexplored Research Avenues for N 4 Methylbenzyl 3 Nitrobenzamide
Integration with Advanced High-Throughput Screening Platforms (In Vitro)
High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating large numbers of chemical compounds for their biological activity against various targets. nih.govunchainedlabs.com The N-(4-methylbenzyl)-3-nitrobenzamide scaffold is an ideal candidate for inclusion in diverse HTS campaigns. Related nitrobenzamide and benzamide (B126) derivatives have demonstrated a wide spectrum of biological effects, including potent antitubercular rhhz.net, antimicrobial ijpbs.com, and enzyme-inhibiting activities. mdpi.com Integrating this compound into HTS platforms could uncover novel biological functions.
A systematic screening approach would involve testing the compound against a panel of validated biological targets. This could include cell-based assays to assess cytotoxicity against various cancer cell lines, antimicrobial assays against clinically relevant pathogens nih.gov, and biochemical assays to measure inhibition of key enzymes implicated in disease.
Table 1: Potential High-Throughput Screening (HTS) Assays for this compound
| Assay Type | Target Class/Organism | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Human Cancer Cell Lines (e.g., HCT-116, MDA-MB-231) | Oncology | Benzamide derivatives have shown anti-proliferative effects. |
| Minimum Inhibitory Concentration (MIC) Assay | Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) | Infectious Disease | Nitroaromatics are a known class of antimycobacterial agents rhhz.net. |
| Enzyme Inhibition Assay (e.g., Fluorogenic) | Human Dihydrofolate Reductase (hDHFR) | Oncology | Benzamide analogs have been identified as hDHFR inhibitors mdpi.com. |
Application in Chemical Probe Development
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a complex biological system. nih.gov this compound could serve as an excellent foundational scaffold for the development of such probes. Its structure allows for strategic modification to incorporate essential features of a chemical probe: a recognition element, a reactive group, and a bio-orthogonal handle.
The development process would involve synthesizing analogs that retain the core binding structure while incorporating a photo-activatable group (like a diazirine) for covalent cross-linking to the target and a terminal alkyne or azide group. mdpi.com This "clickable" handle allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via highly efficient and bio-orthogonal click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govnih.govwikipedia.org. Such probes would be invaluable for target identification, validation, and cellular imaging experiments. merckmillipore.com
Table 2: Hypothetical Design of a Chemical Probe Based on this compound
| Component | Function | Potential Modification |
|---|---|---|
| Scaffold | Target Recognition | The this compound core |
| Reactive Group | Covalent Target Capture | Incorporation of a diazirine or benzophenone group on one of the aromatic rings |
| Bio-orthogonal Handle | Reporter Tag Conjugation | Addition of a terminal alkyne group via an ether or amide linker |
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The conventional synthesis of benzamides often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride, in what is known as the Schotten-Baumann reaction. mdpi.com While effective, these methods can generate stoichiometric waste and often use hazardous reagents and volatile organic solvents. Future research should focus on developing more sustainable and environmentally benign synthetic routes to this compound.
Promising avenues include:
Biocatalytic Synthesis: Employing enzymes like lipase B from Candida antarctica can facilitate direct amide bond formation from carboxylic acids and amines under mild conditions, often in greener solvents. nih.govrsc.org
Catalytic Direct Amidation: The use of novel, reusable catalysts, such as ionic liquids or supported metal complexes, can enable the direct condensation of 3-nitrobenzoic acid and 4-methylbenzylamine (B130917), reducing the need for activating agents and minimizing waste. acs.orgresearchgate.net
Mechanochemistry: Solvent-free synthesis using ball-milling techniques represents an eco-friendly alternative that can lead to high yields and reduced environmental impact. mdpi.com
Table 3: Comparison of Synthetic Methodologies for Amide Bond Formation
| Methodology | Typical Reagents | Solvents | Key Advantages |
|---|---|---|---|
| Classical (Schotten-Baumann) | 3-Nitrobenzoyl chloride, 4-Methylbenzylamine, Base | Dichloromethane (B109758), Toluene | High yield, well-established |
| Enzymatic Amidation | 3-Nitrobenzoic acid, 4-Methylbenzylamine, Lipase | Cyclopentyl methyl ether (CPME) | Mild conditions, high selectivity, biodegradable catalyst nih.gov |
| Catalytic Direct Condensation | 3-Nitrobenzoic acid, 4-Methylbenzylamine, Catalyst (e.g., Boric Acid) | High-boiling point solvents or solvent-free | High atom economy, avoids hazardous reagents google.com |
| Mechanosynthesis | 3-Nitrobenzoic acid, 4-Methylbenzylamine | Solvent-free | Reduced waste, energy efficient, rapid mdpi.com |
Deeper Mechanistic Insights through Advanced Biophysical Techniques
Should this compound be identified as a "hit" in a screening campaign, a critical next step is to elucidate its mechanism of action. Advanced biophysical techniques are essential for characterizing the direct interaction between a small molecule and its protein target. nih.govresearchgate.net These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, and can reveal the structural basis of the interaction.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure binding constants (K D) and thermodynamic parameters. elsevierpure.com For structural insights, X-ray crystallography of the protein-ligand complex can provide an atomic-level map of the binding site, guiding future structure-activity relationship (SAR) studies. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm binding and map the interaction interface on the protein. nih.gov
Table 4: Application of Biophysical Techniques to Study Compound-Target Interactions
| Technique | Information Gained | Application to this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (K D), association/dissociation kinetics (k on/k off) | Quantifying the binding strength and residence time at the target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Determining the thermodynamic driving forces of the interaction. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Revealing the precise binding mode and key intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of binding, identification of binding site | Mapping the compound's interaction surface on the protein target. |
Computational Predictive Modeling for Undiscovered Interactions or Activities
In silico approaches, including molecular modeling and machine learning, are powerful tools for predicting the biological activities of small molecules and prioritizing experimental efforts. acs.org For this compound, computational studies can generate hypotheses about its potential targets and guide the design of more potent analogs.
Molecular Docking and Virtual Screening: The compound's structure can be docked into the crystal structures of known drug targets to predict potential binding modes and affinities. This can identify unexpected targets for which the compound might show activity.
Pharmacophore Modeling: By analyzing a series of active benzamide analogs, a 3D pharmacophore model can be developed. nih.govnih.gov This model defines the essential structural features required for activity and can be used to screen virtual libraries for new hits.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comijirset.com For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity, which could be a valuable tool in the early stages of research. nih.govresearchgate.net
Table 5: Computational Approaches for Investigating this compound
| Modeling Technique | Objective | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity to known protein targets. | Identification of novel, testable protein targets. |
| Pharmacophore Modeling | Identify the essential 3D features for a specific biological activity. | A 3D query for virtual screening to find structurally diverse compounds with similar activity. |
| QSAR Analysis | Correlate physicochemical properties with biological activity or toxicity. | A predictive model for the activity/toxicity of new analogs before synthesis. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the predicted ligand-protein complex over time. | Confirmation of binding mode stability and identification of key dynamic interactions. |
Potential as a Precursor for Complex Chemical Syntheses
Beyond its potential as a bioactive molecule, this compound is a valuable synthetic intermediate. The functional groups present—a nitro group, an amide, and two aromatic rings—offer multiple handles for chemical modification. The nitro group is particularly versatile; it can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations.
The resulting 3-amino-N-(4-methylbenzyl)benzamide could be used as a building block for:
The synthesis of complex heterocyclic systems.
Further acylation or sulfonylation at the new amino position to create novel compound libraries.
Diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., halogens, cyano, hydroxyl) onto the benzamide ring.
This synthetic utility makes the parent compound a valuable starting material for creating diverse chemical libraries aimed at discovering molecules with novel properties for applications in medicinal chemistry and materials science. google.com
Q & A
Q. What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
